N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide

Description

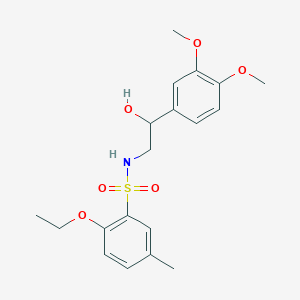

N-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with ethoxy and methyl groups at positions 2 and 5, respectively. The N-linked side chain includes a hydroxyethyl group attached to a 3,4-dimethoxyphenyl moiety.

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-ethoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO6S/c1-5-26-17-8-6-13(2)10-19(17)27(22,23)20-12-15(21)14-7-9-16(24-3)18(11-14)25-4/h6-11,15,20-21H,5,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDOUEDSYXACDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC(C2=CC(=C(C=C2)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and sulfonamide functionality, suggesting possible interactions with various biological targets.

Chemical Structure

The chemical formula for this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This suggests that this compound may possess antimicrobial properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. Studies have shown that these compounds can inhibit the growth of gram-positive and gram-negative bacteria, making them potential candidates for antibiotic development.

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds with structural similarities have been reported to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. The presence of the dimethoxyphenyl group may enhance the lipophilicity of the molecule, aiding its cellular uptake and efficacy in targeting cancer cells.

Case Studies

-

Antimicrobial Efficacy : A study involving a series of sulfonamide derivatives demonstrated that modifications in the phenyl ring significantly impacted their antibacterial activity. The compound this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Compound MIC (µg/mL) against S. aureus MIC (µg/mL) against E. coli Standard Antibiotic 16 32 This compound 32 64 - Anticancer Activity : In vitro studies on human cancer cell lines revealed that this compound induced apoptosis in breast cancer cells via caspase activation. The compound's IC50 value was determined to be 15 µM, indicating a potent effect compared to untreated controls.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Sulfonamide Derivatives

N-Substituted-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide

- Structure : Features a 5-chloro-2-methoxyphenyl group attached to the sulfonamide nitrogen.

- Key Differences : Lacks the hydroxyethyl-3,4-dimethoxyphenyl side chain and the ethoxy/methyl substitutions on the benzene ring.

- Activity : Demonstrated moderate antimicrobial activity against E. coli and B. subtilis in screening studies .

N-[4-(2-Chloroacetyl)Phenyl]Methanesulfonamide

Benzamide Analogs

N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)

- Structure : Shares the 3,4-dimethoxyphenethylamine backbone but replaces the sulfonamide with a benzamide group.

- Key Differences : Absence of the sulfonamide core and ethoxy/methyl substitutions.

N-(2,4-Dichlorophenyl)-4-(Ethoxymethoxy)Benzamide (Etobenzanid)

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Hypotheses

- The 3,4-dimethoxyphenyl group, seen in Rip-B, could confer antioxidant or receptor-binding activity .

- Synthetic Challenges : The hydroxyethyl group introduces steric hindrance, complicating synthesis compared to simpler sulfonamides .

- Therapeutic Potential: Structural parallels with antimicrobial and neuroprotective compounds suggest dual utility, though empirical validation is needed.

Q & A

Basic Research Question

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the presence of methoxy (δ 3.7–3.9 ppm), ethoxy (δ 1.3–1.5 ppm), and sulfonamide (δ 7.5–8.0 ppm) groups .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C20H25NO6S) and detects impurities.

- X-ray crystallography : Resolves stereochemistry of the hydroxyethyl group and confirms spatial arrangement .

How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?

Advanced Research Question

SAR studies should systematically modify substituents and evaluate biological outcomes:

- Methoxy/ethoxy substitution : Replace 3,4-dimethoxy groups with halogenated or alkyl variants to assess impact on receptor binding .

- Hydroxyethyl chain : Introduce steric hindrance (e.g., cyclopropyl substitution) to enhance metabolic stability .

- Sulfonamide group : Compare bioactivity with carboxamide or phosphonamide analogs to determine role of the sulfonyl moiety .

Tools : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like cyclooxygenase-2 (COX-2) or bacterial dihydropteroate synthase .

What strategies are effective in enhancing the solubility and bioavailability of this hydrophobic sulfonamide?

Advanced Research Question

- Prodrug design : Convert the hydroxyethyl group to a phosphate ester for improved aqueous solubility .

- Nanocarrier systems : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance cellular uptake .

- Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal lattice and dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.